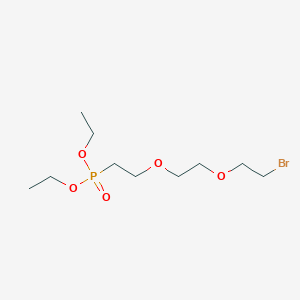

Bromo-PEG2-phosphonic acid ethyl ester

Vue d'ensemble

Description

Bromo-PEG2-phosphonic acid ethyl ester is a compound with the molecular formula C₁₀H₂₂BrO₅P and a molecular weight of 333.16 g/mol. It is a polyethylene glycol (PEG)-based linker that contains a bromine group and a phosphonic acid ethyl ester group. This compound is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bromo-PEG2-phosphonic acid ethyl ester can be synthesized through a series of chemical reactions involving the introduction of bromine and phosphonic acid ethyl ester groups onto a PEG backbone. The synthetic route typically involves the following steps:

PEG Functionalization: The PEG backbone is first functionalized with a bromine group through a nucleophilic substitution reaction.

Phosphonic Acid Esterification: The brominated PEG intermediate is then reacted with diethyl phosphite in the presence of a base such as sodium hydride (NaH) to introduce the phosphonic acid ethyl ester group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in a cGMP (current Good Manufacturing Practice) facility to meet regulatory standards for pharmaceutical and biotechnological applications.

Analyse Des Réactions Chimiques

Types of Reactions

Bromo-PEG2-phosphonic acid ethyl ester undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine group in the compound acts as a good leaving group, making it susceptible to nucleophilic substitution reactions.

Hydrolysis: The phosphonic acid ethyl ester group can undergo hydrolysis under acidic or basic conditions to form the corresponding phosphonic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as thiols, amines, and hydroxyl groups are commonly used in nucleophilic substitution reactions.

Hydrolysis: Hydrolysis reactions are carried out using aqueous acid or base solutions at elevated temperatures.

Major Products Formed

Nucleophilic Substitution: The major products formed from nucleophilic substitution reactions are PEG derivatives with various functional groups, depending on the nucleophile used.

Hydrolysis: The major product formed from hydrolysis is the corresponding phosphonic acid.

Applications De Recherche Scientifique

Scientific Research Applications

Bromo-PEG2-phosphonic acid ethyl ester has diverse applications across several scientific domains:

Chemistry

- Linker for PROTACs : This compound is extensively used in the synthesis of PROTACs, which are designed to selectively degrade specific proteins within cells .

Biology

- Bioconjugation Techniques : It facilitates the attachment of various biomolecules (e.g., peptides and proteins) to PEG backbones, enhancing their solubility and stability for biological assays .

Medicine

- Drug Delivery Systems : this compound is utilized to develop targeted drug delivery systems that can improve therapeutic efficacy by directing drugs specifically to diseased tissues or cells.

Industry

- Advanced Materials Production : The compound is employed in creating materials with enhanced properties such as increased resistance to degradation and improved biocompatibility .

Case Studies and Research Findings

Recent studies have demonstrated the effectiveness of this compound in various applications:

Binding Affinities

Research indicates that this compound exhibits strong binding affinities with target proteins, which is critical for its effectiveness as a drug delivery vehicle.

Stability Evaluation

Studies assessing the stability of conjugates formed using this linker show that it maintains structural integrity under physiological conditions, essential for therapeutic applications.

Efficacy in Cancer Treatment

Investigations into PROTACs containing this compound have yielded promising results in selectively degrading oncogenic proteins, thereby inhibiting tumor growth. These findings suggest potential for further development in cancer therapeutics.

Mécanisme D'action

The mechanism of action of Bromo-PEG2-phosphonic acid ethyl ester involves its role as a linker in bioconjugation and PROTAC synthesis. The bromine group facilitates nucleophilic substitution reactions, allowing the attachment of various functional groups to the PEG backbone. The phosphonic acid ethyl ester group can undergo hydrolysis to form the corresponding phosphonic acid, which can further interact with biological molecules . These interactions enable the compound to modify the properties of biomolecules, such as their solubility, stability, and targeting capabilities.

Comparaison Avec Des Composés Similaires

Similar Compounds

Bromo-PEG3-phosphonic acid ethyl ester: Similar to Bromo-PEG2-phosphonic acid ethyl ester but with an additional ethylene glycol unit in the PEG backbone.

Bromo-PEG4-phosphonic acid ethyl ester: Contains two additional ethylene glycol units compared to this compound.

Uniqueness

This compound is unique due to its specific PEG chain length and functional groups, which provide a balance between solubility, reactivity, and biocompatibility. The compound’s ability to undergo nucleophilic substitution and hydrolysis reactions makes it a versatile linker for various applications in chemistry, biology, medicine, and industry.

Activité Biologique

Bromo-PEG2-phosphonic acid ethyl ester is a specialized chemical compound with significant biological activity, particularly in the realm of drug development and targeted therapies. Its unique structure, characterized by a bromine atom and a phosphonic acid ethyl ester group, plays a crucial role in its function as a linker in bioconjugation processes, enhancing the pharmacokinetic properties of therapeutic agents.

- Molecular Formula : C₁₀H₂₂BrO₅P

- Molecular Weight : 333.16 g/mol

- Structure : The compound belongs to the polyethylene glycol (PEG) derivatives family, specifically classified as a PEG bromide.

Biological Activity

This compound exhibits notable biological activities primarily due to its role as a linker in bioconjugates. Its applications include:

- Targeted Drug Delivery : The compound is utilized in the creation of proteolysis-targeting chimeras (PROTACs), which leverage the ubiquitin-proteasome system to selectively degrade specific proteins within cells. This mechanism offers a novel approach to therapeutic intervention, particularly in cancer treatment.

- Enhancement of Solubility and Stability : The presence of the phosphonic acid ethyl ester group contributes to improved solubility and stability, making it suitable for various drug formulations.

The biological activity of this compound is largely attributed to its ability to form stable conjugates with target biomolecules. This is facilitated by:

- Reactivity of the Bromine Atom : The bromine atom serves as a reactive site for further chemical modifications, allowing for the attachment of various therapeutic agents.

- Bioconjugation Strategies : Interaction studies have shown that this compound can effectively bind with target proteins, enhancing the efficacy of drug delivery systems.

Comparative Analysis with Similar Compounds

To understand the unique features of this compound, a comparison with related compounds is useful:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Bromo-PEG2-phosphonic acid diethyl ester | Similar structure with diethyl instead of ethyl | Different leaving group properties |

| PEGylated phosphonic acids | Used for solubility enhancement | Varies in chain length and functional groups |

| PEG-bromides | General class for bioconjugation | Specific reactivity due to phosphonic acid group |

This table highlights how this compound stands out due to its specific functional groups that facilitate targeted drug delivery while maintaining desirable physicochemical properties.

Case Studies and Research Findings

Recent studies have focused on the interactions between this compound and various biological molecules. Key findings include:

- Binding Affinities : Research has demonstrated that this compound exhibits strong binding affinities with target proteins, which is critical for its effectiveness as a drug delivery vehicle.

- Stability Evaluation : Studies assessing the stability of conjugates formed using this linker indicate that it maintains structural integrity under physiological conditions, which is essential for therapeutic applications.

- Efficacy in Cancer Treatment : Investigations into the use of PROTACs containing this compound have shown promising results in selectively degrading oncogenic proteins, thereby inhibiting tumor growth .

Propriétés

IUPAC Name |

1-(2-bromoethoxy)-2-(2-diethoxyphosphorylethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22BrO5P/c1-3-15-17(12,16-4-2)10-9-14-8-7-13-6-5-11/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTKSVRXAWIJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCBr)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22BrO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.